An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. The compound 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 859027-07-9) has emerged as a highly valuable synthetic intermediate.[1][2][3] Its utility stems from a unique combination of functional groups: a reactive benzylic chloride handle, and a benzene ring electronically influenced by two powerful electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and practical applications, offering researchers and drug development professionals the critical insights needed for its effective utilization. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[4]
Compound Identification and Core Properties
Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | [1] |
| CAS Number | 859027-07-9 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2] |
| Molecular Weight | 239.58 g/mol | [1][2][3] |
| SMILES | O=c1cc(C(F)(F)F)c(CCl)cc1 | [2] |
| InChIKey | (Generated from structure) | N/A |
Physicochemical and Handling Characteristics
The physical state and solubility of a compound dictate the conditions required for its storage, handling, and use in reactions. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogues and supplier recommendations.
| Property | Observation / Data | Significance for the Researcher |
| Appearance | Likely a low-melting solid at room temperature. | Based on analogues like 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, which is a low melting solid[5], and 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene (m.p. 42-45°C)[6]. This suggests the material may be supplied as a waxy solid or supercooled liquid and should be handled accordingly. |
| Boiling Point | 261.8 ± 40.0 °C (Predicted for isomer) | [7] This high predicted boiling point indicates low volatility under standard lab conditions but suggests that purification by vacuum distillation is feasible. |
| Solubility | Generally considered insoluble in water; good solubility in apolar organic solvents (e.g., dichloromethane, toluene, benzene). | [8] The hydrophobic nature, driven by the trifluoromethyl group, necessitates the use of organic solvents for reactions and purification, such as chromatography or recrystallization. |
| Storage | Store under an inert atmosphere at 2-8°C. | [2][3] The compound is likely sensitive to moisture and may degrade over time at room temperature. Refrigeration and inert gas blanketing (e.g., with argon or nitrogen) are critical for maintaining its purity and reactivity. |
Reactivity Profile: An Electron-Deficient Benzyl Halide
The synthetic utility of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is dominated by the reactivity of the chloromethyl group. As a benzylic chloride, it is an effective electrophile for nucleophilic substitution reactions.
The key to understanding its reactivity lies in the electronic nature of the aromatic ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. Their combined effect significantly reduces the electron density of the benzene ring. This has two major consequences:
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Enhanced Sₙ2 Reactivity : The electron-withdrawing groups pull electron density away from the benzylic carbon (-CH₂Cl), making it more electrophilic and highly susceptible to attack by nucleophiles. This polarization of the C-Cl bond facilitates a classic Sₙ2 mechanism.
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Deactivation of Sₙ1 Pathway : The same electron-withdrawing properties would strongly destabilize the formation of a positive charge on the benzylic carbon. This makes the formation of a benzyl carbocation intermediate highly unfavorable, effectively suppressing any Sₙ1 reaction pathway.
This predictable reactivity makes the compound an excellent reagent for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety onto various nucleophilic substrates, such as amines, phenols, thiols, and carbanions.
Caption: Generalized Sₙ2 reaction pathway.
Safety and Handling
Given its structure as a substituted benzyl chloride, 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene must be handled with care. Related compounds are classified as corrosive and can cause severe skin burns and eye damage.[9][10]
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GHS Hazard Classification (Inferred) :
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Handling Protocols :
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Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.
-
Spill Response : In case of a spill, isolate the area. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect solids carefully. Place waste in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[11]
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Experimental Workflow & Protocols
The true value of a reagent is demonstrated through its practical application. Below is a representative workflow and a general protocol for its use in a nucleophilic substitution reaction.
General Experimental Workflow
Caption: Standard workflow for synthesis and analysis.
Protocol: General Procedure for N-Alkylation
This protocol describes a typical procedure for the reaction of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene with a generic secondary amine.
Expertise & Causality :
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Solvent Choice : A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively dissolves the ionic intermediates and reactants without participating in the reaction.
-
Base Selection : Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the amine starting material without causing unwanted side reactions. A stronger base is generally not required and could lead to decomposition.
-
Temperature Control : The reaction is initially run at room temperature and can be gently heated if necessary. Benzylic halides are reactive, and excessive heat can lead to impurities. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Step-by-Step Methodology :
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Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition : Add anhydrous DMF (sufficient to make a ~0.5 M solution with respect to the amine) via syringe under an inert atmosphere (e.g., nitrogen).
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Reagent Addition : Dissolve 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine mixture at room temperature over 10-15 minutes.
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Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS analysis every 1-2 hours. If the reaction is sluggish, it may be gently heated to 40-50°C.
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Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
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Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Conclusion
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a potent and versatile chemical intermediate. Its well-defined reactivity, governed by the electrophilic chloromethyl group and the strongly electron-withdrawing substituents, makes it a reliable tool for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, handling requirements, and reaction profile is essential for leveraging its full synthetic potential.
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- 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. BLDpharm.
- CAS No : 859027-07-9 | Product Name : 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene.
- 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene. ChemicalBook.
- 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)
- SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.
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- Benzene, 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)-. ChemBK.
- BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. CAMEO Chemicals, NOAA.
- The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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